MRT 68601

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H34N6O2 |

|---|---|

Molecular Weight |

450.6 g/mol |

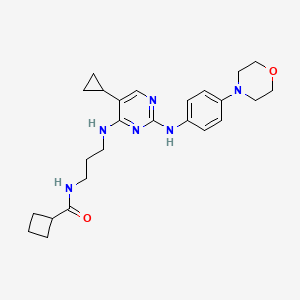

IUPAC Name |

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |

InChI |

InChI=1S/C25H34N6O2/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30) |

InChI Key |

CJPMSUUANYLPET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRT68601

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 is a potent, cell-permeable small molecule inhibitor with a multifaceted mechanism of action that positions it as a valuable tool for research in oncology, inflammation, and autophagy. It functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and the Unc-51 like autophagy activating kinase 1 (ULK1). This dual activity allows MRT68601 to modulate two critical cellular signaling pathways: the innate immune response through TBK1 and the initiation of autophagy through ULK1. This guide provides a comprehensive overview of the biochemical and cellular activities of MRT68601, including its kinase selectivity, its impact on downstream signaling pathways, and detailed protocols for key experimental assays.

Core Mechanism of Action: Dual Inhibition of TBK1 and ULK1

MRT68601 exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of two key serine/threonine kinases: TBK1 and ULK1.

-

TBK1 Inhibition: TBK1 is a non-canonical IκB kinase (IKK) that plays a central role in the innate immune system. It is a critical downstream effector of various pattern recognition receptors (PRRs), leading to the phosphorylation and activation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons. MRT68601 potently inhibits TBK1 kinase activity, thereby blocking these downstream signaling events.

-

ULK1 Inhibition: ULK1 is the mammalian ortholog of the yeast Atg1 kinase and is a crucial initiator of the autophagy cascade. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. By inhibiting ULK1, MRT68601 effectively blocks the initiation of autophagy.

This dual inhibitory action allows MRT68601 to uniquely probe the interplay between innate immunity and autophagy in various disease models.

Quantitative Data: Kinase Inhibition Profile

| Kinase Target | MRT68601 IC50 (nM) | MRT67307 IC50 (nM) | MRT68921 IC50 (nM) | Notes |

| TBK1 | 6 | 19 | - | Primary Target |

| IKKε | - | 160 | - | Homologous to TBK1 |

| ULK1 | - | 45 | 2.9 | Primary Target |

| ULK2 | - | 38 | 1.1 | Homologous to ULK1 |

| MARK1 | - | 27 | - | Off-target |

| MARK2 | - | 52 | - | Off-target |

| MARK3 | - | 36 | - | Off-target |

| MARK4 | - | 41 | - | Off-target |

| NUAK1 | - | 230 | - | Off-target |

| SIK1 | - | 250 | - | Off-target |

| SIK2 | - | 67 | - | Off-target |

| SIK3 | - | 430 | - | Off-target |

Note: Data for MRT67307 and MRT68921, close analogs of MRT68601, are included to provide a broader context of the chemotype's selectivity. A comprehensive screen of MRT68601 against a larger kinase panel would be necessary to fully delineate its selectivity profile.

Signaling Pathways Modulated by MRT68601

The dual inhibition of TBK1 and ULK1 by MRT68601 leads to the modulation of several interconnected signaling pathways.

Inhibition of the TBK1-IRF3 Axis and Type I Interferon Production

MRT68601 directly blocks the catalytic activity of TBK1, preventing the phosphorylation and activation of its key substrate, IRF3. This, in turn, inhibits the production of type I interferons, which are critical cytokines in the antiviral response and innate immunity.

Caption: MRT68601 inhibits TBK1, blocking the phosphorylation of IRF3.

Blockade of Autophagy Initiation via ULK1 Inhibition

MRT68601 inhibits ULK1, a serine/threonine kinase essential for the initial stages of autophagy. This leads to a blockage in the formation of autophagosomes.

Caption: MRT68601 inhibits the ULK1 complex, blocking autophagosome formation.

Crosstalk: Inhibition of Non-Canonical NF-κB Signaling

In certain contexts, such as in non-small cell lung cancer (NSCLC) cells, the inhibition of basal autophagy by MRT68601 has a consequential effect on the non-canonical NF-κB pathway. The mechanism involves the prevention of autophagic degradation of NF-κB signaling components, which ultimately leads to the suppression of RelB nuclear translocation and a reduction in the transcription of NF-κB target genes.

Caption: MRT68601 inhibits TBK1-driven autophagy, suppressing RelB nuclear translocation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MRT68601.

In Vitro Kinase Assay for TBK1 and ULK1

This protocol outlines a standard radioactive filter binding assay to determine the IC50 of MRT68601 against TBK1 and ULK1.

Materials:

-

Recombinant human TBK1 or ULK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

-

MRT68601 (serially diluted in DMSO)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant kinase, and MBP substrate.

-

Add serially diluted MRT68601 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air-dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of MRT68601 relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for an in vitro kinase assay to determine the IC50 of MRT68601.

Autophagy Flux Assay Using Tandem Fluorescent-Tagged LC3 (tf-LC3)

This method allows for the quantification of autophagy flux by distinguishing between autophagosomes and autolysosomes.

Materials:

-

Cells stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)

-

MRT68601

-

Autophagy inducer (e.g., starvation medium like EBSS) or inhibitor (e.g., Chloroquine)

-

Fluorescence microscope with appropriate filter sets for GFP and RFP

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Plate cells stably expressing tf-LC3 onto glass-bottom dishes or multi-well plates.

-

Treat the cells with MRT68601 or DMSO (vehicle control) for the desired time and concentration. Co-treatment with an autophagy inducer or inhibitor can be included.

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images of the cells using a fluorescence microscope, capturing both GFP and RFP channels.

-

Analyze the images to quantify the number of puncta per cell:

-

Autophagosomes: Yellow puncta (GFP and RFP positive).

-

Autolysosomes: Red puncta (RFP positive only, as GFP fluorescence is quenched in the acidic environment of the lysosome).

-

-

Calculate the autophagy flux by comparing the number of autolysosomes in MRT68601-treated cells versus control cells. A decrease in red puncta indicates a blockage in autophagy flux.

Caption: Workflow for an autophagy flux assay using tandem fluorescent-tagged LC3.

NF-κB (RelB) Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization and quantification of the nuclear translocation of the NF-κB subunit RelB.

Materials:

-

Cells of interest (e.g., A549 NSCLC cells)

-

MRT68601

-

4% Paraformaldehyde

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against RelB

-

Fluorescently-labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Plate cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with MRT68601 or DMSO for the desired time and concentration.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-RelB antibody.

-

Wash the cells and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope, capturing the channels for the secondary antibody (RelB) and DAPI (nuclei).

-

Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of RelB. A decrease in this ratio in MRT68601-treated cells indicates inhibition of nuclear translocation.

Caption: Workflow for an NF-κB (RelB) nuclear translocation assay.

Conclusion

MRT68601 is a powerful chemical probe for dissecting the complex interplay between innate immunity and autophagy. Its dual inhibitory activity against TBK1 and ULK1 provides a unique tool to investigate the roles of these pathways in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing MRT68601 in their studies. Further investigation into the full kinome-wide selectivity of MRT68601 will provide an even more detailed understanding of its cellular effects and potential off-target activities.

In-Depth Technical Guide: TBK1 Inhibition by MRT68601 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TANK-binding kinase 1 (TBK1) has emerged as a critical node in cancer cell signaling, implicated in pathways essential for proliferation, survival, and inflammation. Its role in autophagy and non-canonical NF-κB signaling, particularly in cancers with specific genetic backgrounds like KRAS mutations, makes it a compelling therapeutic target. MRT68601 is a potent and selective small molecule inhibitor of TBK1. This document provides a comprehensive technical overview of the mechanism and effects of MRT68601 on cancer cells, focusing on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. The information presented is primarily derived from studies on the A549 non-small cell lung cancer (NSCLC) cell line, a model system for KRAS-driven cancer.

Core Concepts: TBK1 in Cancer

TBK1 is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways.[1] In the context of cancer, particularly in KRAS-mutant NSCLC, cancer cells can become "addicted" to TBK1 activity for their continued proliferation and survival.[1] This addiction is linked to TBK1's function in regulating two key cellular processes:

-

Autophagy: TBK1 kinase activity is required to drive basal autophagy, a cellular recycling process that cancer cells exploit to maintain metabolic homeostasis and clear damaged components.[1]

-

Non-Canonical NF-κB Signaling: TBK1 promotes the activation of the non-canonical NF-κB pathway, leading to the nuclear translocation of the transcription factor RelB. This pathway supports pro-survival signaling.[1]

MRT68601 disrupts these TBK1-dependent survival mechanisms, leading to reduced cancer cell viability.

Quantitative Data on MRT68601

The following tables summarize the key quantitative findings on the activity of MRT68601.

Table 1: Biochemical Potency of MRT68601

| Compound | Target | Assay Type | IC₅₀ (nM) |

| MRT68601 | TBK1 | Biochemical Kinase Assay | 6 |

Data sourced from MedchemExpress.[2]

Table 2: Cellular Effects of MRT68601 in A549 Lung Cancer Cells

| Parameter | Treatment | Concentration | Duration | Result |

| Cell Viability | MRT68601 | 1 µM | 72 hours | ~80% Viable Cells |

| MRT68601 | 3 µM | 72 hours | ~60% Viable Cells | |

| MRT68601 | 10 µM | 72 hours | ~35% Viable Cells | |

| Autophagy Flux | MRT68601 | 1 µM | 24 hours | Significant reduction in autophagosomes & autolysosomes |

| LC3B-II Accumulation | MRT68601 + Chloroquine (5 µM) | 10 µM | 24 hours | Prevents chloroquine-induced accumulation of LC3B-II |

| RelB Nuclear Localization | MRT68601 | 10 µM | Overnight | Significant reduction in nuclear RelB |

Data is estimated from graphical representations in Newman AC, et al. (2012).[1]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways affected by MRT68601 and the logical workflow of its mechanism of action.

Signaling Pathway Inhibition by MRT68601

Caption: TBK1 signaling pathways inhibited by MRT68601 in cancer cells.

Logical Relationship: MRT68601 Mechanism of Action

Caption: Logical flow of MRT68601's anticancer mechanism.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of MRT68601.

Cell Viability Assay (Cell Counting)

This protocol is based on the methodology for assessing the effect of MRT68601 on the proliferation of A549 cells.[1]

Objective: To quantify the effect of MRT68601 on cancer cell proliferation and viability over time.

Materials:

-

A549 non-small cell lung cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MRT68601 stock solution (e.g., 10 mM in DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Trypan Blue solution (0.4%)

-

Multi-well culture plates (e.g., 12-well or 24-well)

Procedure:

-

Cell Seeding: Seed A549 cells in multi-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 2.5 x 10⁴ cells/well in a 12-well plate). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MRT68601 in complete culture medium to achieve final concentrations (e.g., 0 µM, 1 µM, 3 µM, 10 µM). The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of MRT68601 or DMSO vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Harvesting:

-

Aspirate the medium from each well.

-

Wash the cells once with PBS.

-

Add an appropriate volume of Trypsin-EDTA (e.g., 200 µL for a 12-well plate) and incubate for 3-5 minutes until cells detach.

-

Neutralize the trypsin with an equal volume of complete culture medium and transfer the cell suspension to a microcentrifuge tube.

-

-

Cell Counting:

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) cells.

-

Calculate the total number of viable cells per well.

-

-

Data Analysis: Plot the number of viable cells against the concentration of MRT68601. Express the results as a percentage of the vehicle-treated control.

Autophagy Flux Assay (Tandem-Fluorescent LC3B)

This protocol measures the progression of autophagy from autophagosome formation to lysosomal fusion and is adapted from methodologies used to test MRT68601.[1]

Objective: To assess the effect of MRT68601 on the completion of the autophagy process (autophagic flux).

Materials:

-

A549 cells stably expressing a tandem-fluorescent LC3B (tfLC3B) construct (e.g., mRFP-GFP-LC3).

-

Complete culture medium.

-

MRT68601 stock solution.

-

Fluorescence microscope with appropriate filter sets for GFP (green) and RFP (red).

-

Imaging analysis software.

Procedure:

-

Cell Seeding: Seed the A549-tfLC3B cells onto glass-bottom dishes or chamber slides suitable for high-resolution imaging. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with MRT68601 (e.g., 1 µM) or a DMSO vehicle control in fresh medium.

-

Incubation: Incubate for the desired time (e.g., 24 hours).

-

Imaging:

-

Mount the dish/slide on the fluorescence microscope.

-

Capture images of multiple fields of view for each condition using both green (GFP) and red (RFP) channels.

-

Autophagosomes will appear as yellow puncta (co-localization of green and red signals).

-

Autolysosomes will appear as red-only puncta (the acidic environment of the lysosome quenches the GFP signal).

-

-

Quantification:

-

Using image analysis software, count the number of yellow (autophagosome) and red-only (autolysosome) puncta per cell for at least 50 cells per condition.

-

A decrease in both yellow and red puncta upon MRT68601 treatment indicates an inhibition of autophagy initiation.

-

Experimental Workflow: Autophagy Flux Assay

Caption: Workflow for the tandem-fluorescent LC3B autophagy flux assay.

Western Blot for Autophagy Markers

Objective: To measure the levels of lipidated LC3B (LC3B-II), a marker for autophagosomes, upon TBK1 inhibition.

Materials:

-

A549 cells.

-

MRT68601 and Chloroquine (CQ) stock solutions.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-GABARAP, Mouse anti-β-actin.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Seed A549 cells and allow them to adhere. Treat cells for 24 hours with:

-

DMSO (Vehicle control)

-

MRT68601 (10 µM)

-

Chloroquine (5 µM) - blocks lysosomal degradation to measure autophagic flux

-

MRT68601 (10 µM) + Chloroquine (5 µM)

-

-

Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer. Scrape cells, collect lysates, and clarify by centrifugation.

-

Protein Quantification: Determine protein concentration of the supernatants using the BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate on a high-percentage (e.g., 15%) SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3B at 1:1000) overnight at 4°C.

-

Wash membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. The two bands for LC3 are LC3-I (cytosolic) and the lower, faster-migrating LC3-II (lipidated, autophagosome-associated).

-

Analysis: Compare the intensity of the LC3-II band (normalized to β-actin) across the different treatment conditions. Inhibition of TBK1 by MRT68601 is expected to prevent the accumulation of LC3-II that is seen with chloroquine treatment alone.

Immunofluorescence for RelB Nuclear Translocation

Objective: To visualize and quantify the effect of MRT68601 on the nuclear localization of the NF-κB subunit RelB.

Materials:

-

A549 cells.

-

MRT68601 stock solution.

-

Chamber slides or coverslips.

-

Fixation solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization solution: 0.25% Triton X-100 in PBS.

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary antibody: Rabbit anti-RelB.

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear counterstain: DAPI.

-

Mounting medium.

Procedure:

-

Cell Culture and Treatment: Seed A549 cells on coverslips in a multi-well plate. Allow to adhere, then treat overnight with MRT68601 (10 µM) or DMSO vehicle control.

-

Fixation: Aspirate medium, wash with PBS, and fix cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate with anti-RelB primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Incubate with DAPI for 5 minutes to stain nuclei.

-

Wash once with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium.

-

-

Imaging and Analysis:

-

Visualize slides using a fluorescence microscope.

-

Capture images of the DAPI (blue) and RelB (e.g., green) channels.

-

Quantify the percentage of cells showing predominantly nuclear RelB staining in the treated versus control groups. A significant decrease in nuclear RelB is expected with MRT68601 treatment.[1]

-

Conclusion

MRT68601 is a potent inhibitor of TBK1 that demonstrates significant anti-proliferative effects in cancer cells, particularly those addicted to TBK1 signaling. Its mechanism of action involves the dual inhibition of basal autophagy and non-canonical NF-κB signaling, two critical pathways for cancer cell survival. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the therapeutic potential of TBK1 inhibition in various cancer contexts. Future studies should aim to expand the quantitative analysis of MRT68601 across a broader range of cancer cell lines and in in vivo models to fully elucidate its efficacy and potential as a targeted cancer therapy.

References

- 1. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]

MRT68601: An In-depth Technical Guide for Innate Immunity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68601 is a potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a crucial serine/threonine kinase in the innate immune system. TBK1 plays a pivotal role in antiviral responses, inflammation, and autophagy, making it a significant target for therapeutic intervention and a valuable tool for immunological research. This technical guide provides a comprehensive overview of MRT68601, its mechanism of action, and its application as a research tool for dissecting the complexities of innate immunity.

Core Mechanism of Action

MRT68601 exerts its primary effect by inhibiting the kinase activity of TBK1. TBK1 is a key downstream effector in several innate immune signaling pathways, most notably the cGAS-STING pathway, which is responsible for detecting cytosolic DNA. By inhibiting TBK1, MRT68601 effectively blocks the phosphorylation of downstream substrates, including the transcription factor Interferon Regulatory Factor 3 (IRF3). This inhibition prevents the dimerization and nuclear translocation of IRF3, thereby halting the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.

Furthermore, TBK1 has been implicated in the regulation of autophagy, a cellular process for degrading and recycling cellular components. MRT68601 has been shown to inhibit autophagosome formation, highlighting its utility in studying the interplay between innate immunity and autophagy.[1]

Data Presentation

Kinase Selectivity Profile

| Kinase Target | IC50 (nM) | Selectivity Notes |

| TBK1 | 6 | Primary target.[1] |

| IKKε | Not specified | Inhibited to a lesser extent than TBK1.[1] |

| MARK3 | Not specified | Identified as a potential off-target. |

| Other Kinases | > 60 | Reported to have at least 10-fold selectivity over TBK1 for other tested kinases. |

Note: The selectivity profile is based on available data and may not be exhaustive.

Cellular Activity

MRT68601 has been demonstrated to be active in various cell-based assays, effectively modulating innate immune responses and autophagy.

| Cell Line | Assay | Effect | Concentration |

| RAW264.7 (Murine Macrophages) | IRF3 Phosphorylation (LPS-stimulated) | Inhibition of IRF3 phosphorylation | Effective at 1 µM |

| A549 (Human Lung Carcinoma) | Autophagy Flux (LC3B puncta) | Reduction of autophagosomes | 1 µM |

| A549 (Human Lung Carcinoma) | NF-κB Signaling (RelB localization) | Loss of nuclear RelB | 10 µM |

Signaling Pathways

cGAS-STING Pathway Inhibition by MRT68601

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical sensor of cytosolic DNA. Upon activation, STING recruits and activates TBK1. MRT68601 directly inhibits TBK1 in this pathway, preventing the downstream phosphorylation of IRF3 and subsequent type I interferon production.

Figure 1: Inhibition of the cGAS-STING pathway by MRT68601.

Autophagy Regulation by TBK1 and its Inhibition

TBK1 is involved in the initiation of autophagy through its interaction with autophagy-related proteins. MRT68601's inhibition of TBK1 can thus be used to study the role of TBK1 in this process. A key kinase complex in autophagy initiation is the ULK1 complex.

Figure 2: Role of TBK1 in autophagy and its inhibition by MRT68601.

Experimental Protocols

TBK1 Kinase Assay

This protocol is for an in vitro kinase assay to determine the IC50 of MRT68601 against TBK1.

Materials:

-

Recombinant human TBK1 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)

-

ATP

-

Substrate (e.g., IRF3-derived peptide)

-

MRT68601 (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Workflow:

Figure 3: Workflow for in vitro TBK1 kinase assay.

Procedure:

-

Prepare a 2x kinase reaction buffer.

-

Prepare a 2x solution of the IRF3 peptide substrate in the kinase reaction buffer.

-

Prepare a 4x serial dilution of MRT68601 in DMSO, then dilute to 2x in the kinase reaction buffer.

-

Add 5 µL of the 2x substrate solution to each well of a 384-well plate.

-

Add 2.5 µL of the 2x MRT68601 dilutions to the appropriate wells. Add 2.5 µL of 2x kinase buffer with DMSO for the control wells.

-

Prepare a 4x solution of recombinant TBK1 in kinase reaction buffer. Add 2.5 µL to each well.

-

Initiate the reaction by adding 5 µL of a 2x ATP solution (concentration should be at the Km for TBK1).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophagy Flux Assay

This protocol describes how to measure autophagy flux in cells treated with MRT68601 using Western blotting for LC3-II.

Materials:

-

A549 cells (or other suitable cell line)

-

Complete cell culture medium

-

MRT68601

-

Bafilomycin A1 (lysosomal inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-LC3B, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Workflow:

Figure 4: Workflow for autophagy flux assay by Western blot.

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with four different conditions:

-

Vehicle (DMSO)

-

MRT68601 (e.g., 1 µM)

-

Bafilomycin A1 (e.g., 100 nM)

-

MRT68601 and Bafilomycin A1

-

-

Incubate the cells for the desired time (e.g., 4-6 hours). Bafilomycin A1 is typically added for the last 2-4 hours of the treatment.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3B and a loading control (e.g., GAPDH).

-

Incubate with an HRP-conjugated secondary antibody and detect the bands using a chemiluminescence substrate.

-

Quantify the band intensities for LC3-II and the loading control. Autophagic flux can be determined by comparing the accumulation of LC3-II in the presence and absence of Bafilomycin A1. A decrease in the Bafilomycin A1-induced accumulation of LC3-II in the presence of MRT68601 indicates inhibition of autophagy initiation.

IRF3 Phosphorylation Western Blot

This protocol details the detection of phosphorylated IRF3 in response to a STING agonist and its inhibition by MRT68601.

Materials:

-

RAW264.7 cells (or other suitable cell line)

-

Complete cell culture medium

-

MRT68601

-

STING agonist (e.g., cGAMP) or TLR ligand (e.g., LPS)

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed RAW264.7 cells in 6-well plates.

-

Pre-treat the cells with various concentrations of MRT68601 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a STING agonist or LPS for a specific time (e.g., 1-3 hours).

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting as described in the autophagy flux protocol.

-

Probe the membranes with antibodies against phospho-IRF3, total IRF3, and a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

Conclusion

MRT68601 is a valuable research tool for investigating the role of TBK1 in innate immunity and autophagy. Its potency and selectivity allow for the specific interrogation of TBK1-mediated signaling pathways. This guide provides a foundational understanding of MRT68601 and detailed protocols to facilitate its use in the laboratory. Further characterization of its kinome-wide selectivity and quantitative effects on various cellular pathways will continue to enhance its utility for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MRT68601 Hydrochloride: Structure, Mechanism, and Experimental Analysis

This technical guide provides a comprehensive overview of MRT68601 hydrochloride, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). The document details its chemical structure, mechanism of action, and its role in key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating its biological effects.

Chemical Structure and Properties

MRT68601 hydrochloride is a small molecule inhibitor belonging to the pyrimidine series.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | [1] |

| Chemical Formula | C₂₅H₃₅ClN₆O₂ | [1] |

| Molecular Weight | 487.05 g/mol | [1] |

| CAS Number | 1962928-25-1 | [2][3] |

| InChI Key | BOBHGYDEKISHIZ-UHFFFAOYSA-N | [1][2][3] |

| SMILES | O=C(C1CCC1)NCCCNC2=NC(NC3=CC=C(N4CCOCC4)C=C3)=NC=C2C5CC5.[H]Cl | [1] |

| Purity | ≥98% | [1][2][3][4] |

| Solubility | Soluble to 100 mM in water and DMSO | [2][4] |

| Appearance | Solid powder | [1] |

| Storage | Desiccate at room temperature | [3][4] |

Mechanism of Action and Biological Activity

MRT68601 hydrochloride is a potent inhibitor of TBK1 with an IC₅₀ value of 6 nM.[2][3][5] TBK1 is a serine/threonine kinase that plays a crucial role in multiple signaling pathways, including innate immunity, autophagy, and cell death.[6][7] By inhibiting TBK1, MRT68601 has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1][2][3][4][5] Its activity is linked to the modulation of the non-canonical NF-κB signaling pathway.[8]

Signaling Pathways

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is essential for the development and maintenance of lymphoid organs and B-cell maturation. Unlike the canonical pathway, it is activated by a specific subset of TNF receptor superfamily members. A key regulator of this pathway is NF-κB-inducing kinase (NIK). TBK1 has been identified as a negative regulator of this pathway through its ability to phosphorylate and promote the degradation of NIK. Inhibition of TBK1 by MRT68601 can, therefore, lead to an accumulation of NIK and subsequent activation of the non-canonical NF-κB pathway.[2]

Autophagy Signaling Pathway

Autophagy is a cellular degradation process that is crucial for maintaining cellular homeostasis. TBK1 is involved in the initiation of autophagy through the phosphorylation of several autophagy receptors, such as p62/SQSTM1 and OPTN. In some cancer cells, there is a dependency on TBK1-mediated autophagy for survival. MRT68601, by inhibiting TBK1, can block this pro-survival autophagy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The kinase TBK1 controls IgA class switching by negatively regulating noncanonical NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Data from Autophagy Inhibition Dysregulates TBK1 Signaling and Promotes Pancreatic Inflammation - Cancer Immunology Research - Figshare [aacr.figshare.com]

- 4. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Interplay Between Non-Canonical NF-κB Signaling and Hepatitis B Virus Infection [frontiersin.org]

- 8. [PDF] Autophagy Inhibition Dysregulates TBK1 Signaling and Promotes Pancreatic Inflammation | Semantic Scholar [semanticscholar.org]

MRT68601: A Potent Modulator of Non-Canonical NF-κB Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune responses, lymphoid organ development, and cell survival.[1][2][3] Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer.[3] Central to the activation of the non-canonical pathway is the stabilization of NF-κB-inducing kinase (NIK) and the subsequent processing of p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers.[4][5] This technical guide provides a comprehensive overview of the role of MRT68601, a potent small molecule inhibitor of TANK-binding kinase 1 (TBK1), in the modulation of non-canonical NF-κB signaling.[6] We present detailed quantitative data on its inhibitory activity, comprehensive experimental protocols for assessing its cellular effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Non-Canonical NF-κB Signaling

The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[7] These proteins form various homo- and heterodimers that regulate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. The non-canonical NF-κB pathway is distinct from the canonical pathway and is primarily activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as CD40, BAFF-R, and lymphotoxin-β receptor (LTβR).[3]

Activation of the non-canonical pathway is dependent on the kinase activity of NF-κB-inducing kinase (NIK).[2][4] In resting cells, NIK is continuously targeted for proteasomal degradation.[1][3] Upon receptor ligation, this degradation is inhibited, leading to NIK accumulation and the subsequent phosphorylation and activation of IκB kinase α (IKKα).[1][4] Activated IKKα then phosphorylates the NF-κB2 precursor protein p100, triggering its ubiquitination and proteasomal processing into the mature p52 subunit.[5][8] This processing event liberates the p52/RelB dimer, allowing its translocation to the nucleus to regulate target gene expression.[2][8]

MRT68601: Mechanism of Action

MRT68601 is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1).[4] TBK1 and its homolog IKKε are non-canonical IκB kinases that play crucial roles in innate immunity and have been implicated in the regulation of autophagy and cell proliferation.[9][10] While TBK1 is primarily known for its role in antiviral immunity through the phosphorylation of IRF3 and IRF7, recent evidence has demonstrated its involvement in non-canonical NF-κB signaling, particularly in certain cancer contexts.[6][9]

Research in non-small cell lung cancer (NSCLC) cells has shown that TBK1 kinase activity is required to maintain basal autophagy.[6] This study revealed that inhibition of TBK1 by MRT68601 leads to a reduction in autophagic flux.[6] A key consequence of this is the modulation of non-canonical NF-κB signaling. Specifically, TBK1 inhibition was found to suppress the nuclear localization of RelB, a hallmark of the non-canonical pathway.[6] This suggests that in certain cellular contexts, TBK1 activity is upstream of and essential for the activation of the non-canonical NF-κB pathway.[6]

Quantitative Data: Inhibitory Profile of MRT68601

The potency and selectivity of a small molecule inhibitor are critical parameters for its utility as a research tool and potential therapeutic. The following tables summarize the quantitative data for MRT68601.

Table 1: In Vitro Inhibitory Activity of MRT68601

| Target Kinase | IC50 (nM) | Source |

| TBK1 | 6 | |

| IKKε | - | - |

Note: While MRT68601 is also known to inhibit IKKε, specific IC50 values were not detailed in the reviewed literature.

Table 2: Kinase Selectivity Profile of MRT68601

| Kinase | % Inhibition at 1 µM |

| MARK3 | >90% |

| Other tested kinases | <10% |

This data is derived from the supplementary information of Newman et al., 2012 and indicates that with the exception of MARK3, MRT68601 shows at least 10-fold selectivity for TBK1 over other tested kinases.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of MRT68601 in non-canonical NF-κB signaling.

Cell Culture and Treatment

-

Cell Line: A549 non-small cell lung cancer cells are a suitable model system.[6]

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MRT68601 Treatment: Prepare a stock solution of MRT68601 in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM or 10 µM).[6] Treat cells for the indicated time period (e.g., 24 hours).[6] An equivalent concentration of DMSO should be used as a vehicle control.

Western Blotting for RelB Nuclear Translocation

This protocol allows for the detection of RelB in cytoplasmic and nuclear fractions to assess its translocation.

-

Cell Lysis and Fractionation:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously.

-

Centrifuge at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RelB (e.g., Cell Signaling Technology #4954) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure proper fractionation, probe membranes with antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.

-

Immunofluorescence for RelB Nuclear Localization

This method provides a visual assessment of RelB subcellular localization.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat with MRT68601 as described in section 4.1.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate with the primary antibody against RelB diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using a fluorescence or confocal microscope.

-

Autophagy Flux Assay

This assay measures the rate of autophagosome formation and degradation.

-

Cell Treatment: Treat cells with MRT68601 as described in section 4.1. In a parallel set of experiments, co-treat cells with MRT68601 and a lysosomal inhibitor such as chloroquine (e.g., 50 µM) or bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the MRT68601 treatment.[6]

-

Cell Lysis and Western Blotting:

-

Lyse cells in RIPA buffer.

-

Perform protein quantification, SDS-PAGE, and immunoblotting as described in section 4.2.

-

Probe the membrane with a primary antibody against LC3B.

-

-

Analysis: Autophagic flux is determined by comparing the levels of the lipidated form of LC3 (LC3-II) between samples treated with MRT68601 alone and those co-treated with the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A reduction in the accumulation of LC3-II in MRT68601-treated cells compared to control cells indicates an inhibition of autophagy.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Non-canonical NF-κB signaling pathway.

Caption: MRT68601 mechanism in non-canonical NF-κB signaling.

Caption: Western blot workflow for RelB translocation.

Conclusion

MRT68601 serves as a valuable pharmacological tool for dissecting the intricate connections between TBK1, autophagy, and non-canonical NF-κB signaling. Its high potency and selectivity make it suitable for in vitro and cell-based assays aimed at understanding the functional consequences of TBK1 inhibition. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of MRT68601 and the broader implications of TBK1 targeting in diseases driven by aberrant non-canonical NF-κB activity. Further research is warranted to fully elucidate the therapeutic potential of inhibiting this signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Real-Time Autophagic Flux Measurements in Live Cells Using a Novel Fluorescent Marker DAPRed [en.bio-protocol.org]

- 3. selleckchem.com [selleckchem.com]

- 4. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RelB Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Real-Time Autophagic Flux Measurements in Live Cells Using a Novel Fluorescent Marker DAPRed [bio-protocol.org]

- 9. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 10. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]

Investigating the Biological Activity of MRT 68601: A Technical Guide

Introduction

MRT 68601 is a potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These non-canonical IκB kinases are crucial regulators of innate immunity, orchestrating the production of type I interferons in response to viral infections. Beyond its role in antiviral defense, TBK1 is implicated in other fundamental cellular processes, including autophagy, cell proliferation, and oncogenesis. The targeted inhibition of TBK1 by this compound has made it a valuable tool for dissecting these pathways and a compound of interest in drug development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory profile, and its effects on key cellular signaling pathways.

Core Biological Activities

The primary biological activity of this compound is the potent and selective inhibition of TBK1 kinase activity. This inhibition has been shown to have significant downstream effects on two major cellular pathways: the innate immune response and autophagy.

1. Inhibition of the Innate Immune Response:

This compound effectively blocks the TBK1-mediated phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β), key cytokines in the antiviral response. By inhibiting TBK1, this compound abrogates this signaling cascade, leading to a suppression of interferon production.

2. Modulation of Autophagy:

This compound has been demonstrated to inhibit the process of autophagy, a cellular recycling mechanism that is also implicated in cancer cell survival. In lung cancer cells, inhibition of TBK1 by this compound leads to a reduction in the formation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation. This effect is thought to contribute to its anti-proliferative activity in certain cancer models.

3. Impact on Non-Canonical NF-κB Signaling:

TBK1 has been linked to the non-canonical NF-κB signaling pathway, which is involved in cell survival and proliferation. This compound has been shown to suppress this pathway in lung cancer cells, further contributing to its potential as an anti-cancer agent.

Quantitative Data Presentation

The inhibitory activity of this compound against various kinases has been quantitatively assessed. The following table summarizes the key inhibition data.

| Kinase Target | IC50 (nM) | Notes | Reference |

| TBK1 | 6 | Potent and primary target. | [1] |

| IKKε | 160 | ~27-fold less potent than against TBK1. | [1] |

| MARK3 | >100 | Shows some off-target activity. | [1] |

| Other Kinases | >1000 | Generally high selectivity against a panel of other kinases. | [1] |

| ULK1 | Not Reported | - | - |

| ULK2 | Not Reported | - | - |

Note: While this compound is known to inhibit autophagy, its direct inhibitory concentration (IC50) against the key autophagy-initiating kinases ULK1 and ULK2 has not been explicitly reported in the reviewed literature. However, a structurally related compound, MRT67307, inhibits ULK1 and ULK2 with IC50 values of 45 nM and 38 nM, respectively[2][3]. Another related compound, MRT68921, is a potent dual inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively[2][4].

Experimental Protocols

In Vitro TBK1 Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against TBK1 using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human TBK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate peptide (e.g., a generic kinase substrate or a TBK1-specific peptide)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

-

Add 2 µl of TBK1 enzyme solution (concentration determined by titration) to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for TBK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Autophagy Flux Assay in A549 Lung Cancer Cells

This protocol is based on the methodology described by Newman et al. (2012) to assess the effect of this compound on autophagy.[1]

Materials:

-

A549 human lung carcinoma cells

-

Lentiviral vector encoding tandem-fluorescent mCherry-EGFP-LC3B (tfLC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Chloroquine (CQ)

-

Fluorescence microscope

Procedure:

-

Transduce A549 cells with the tfLC3 lentiviral vector and select for stable expression.

-

Seed the A549-tfLC3 cells in glass-bottom dishes or multi-well plates suitable for imaging.

-

Treat the cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 24 hours. A positive control for autophagy inhibition can be included by co-treating with chloroquine (e.g., 5 µM), which blocks the fusion of autophagosomes with lysosomes.

-

After the treatment period, visualize the cells using a fluorescence microscope.

-

Capture images in both the green (EGFP) and red (mCherry) channels.

-

Quantify the number of autophagosomes (yellow puncta, representing both EGFP and mCherry signals) and autolysosomes (red puncta, representing only the mCherry signal, as the EGFP signal is quenched in the acidic environment of the lysosome).

-

A decrease in the number of both yellow and red puncta upon treatment with this compound indicates an inhibition of autophagosome formation.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for an in vitro TBK1 kinase inhibition assay.

Logical Relationship: Autophagy Flux Analysis

Caption: Logical flow of autophagy flux analysis with this compound.

References

The Function of MRT68601 in Lung Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and mechanism of action of MRT68601 in non-small cell lung cancer (NSCLC) cell lines. MRT68601 is a potent small molecule inhibitor of TANK-binding kinase 1 (TBK1). In the context of specific lung cancer subtypes, particularly those with K-Ras mutations, TBK1 is a critical component of a pro-survival signaling pathway, making it a compelling target for therapeutic intervention. This document details the molecular pathways affected by MRT68601, summarizes key quantitative data from preclinical studies, and provides methodologies for the core experiments cited.

Core Mechanism of Action: Inhibition of the TBK1-Autophagy-NF-κB Axis

In K-Ras-dependent NSCLC cells, a phenomenon known as "autophagy addiction" has been identified, where cancer cells rely on basal autophagy for continued proliferation and survival.[1] The kinase TBK1 is a central driver of this process.[1][2] The established signaling cascade demonstrates that TBK1 activity promotes basal autophagy, which is characterized by the sequestration of the cargo receptors Ndp52 and its paralogue Tax1bp1.[1] This autophagic process is crucial for activating the non-canonical NF-κB signaling pathway, mediated by the transcription factor RelB.[2] The activation of this pathway ultimately supports the proliferation and survival of these cancer cells.

MRT68601 functions by directly inhibiting the kinase activity of TBK1, thereby disrupting this essential pro-survival mechanism. By blocking TBK1, MRT68601 effectively reduces basal autophagy and prevents the subsequent activation of non-canonical NF-κB signaling, leading to decreased cancer cell viability.[2][3]

Quantitative Data on MRT68601 Activity

Studies in the A549 NSCLC cell line, which harbors a K-Ras mutation, have provided quantitative evidence of MRT68601's efficacy in disrupting the target pathway.

Table 1: Effect of MRT68601 on Autophagy

| Cell Line | Treatment | Duration | Endpoint Measured | Result | Reference |

| A549 (tfLC3B) | 1 µM MRT68601 | 24h | Reduction in total autophagic puncta | Significant decrease | [2][3] |

| A549 | 10 µM MRT68601 | 24h | Accumulation of lipidated LC3B-II (with Chloroquine) | Prevented accumulation | [2][3] |

tfLC3B: tandem-fluorescent LC3B

Table 2: Effect of MRT68601 on Non-Canonical NF-κB Signaling

| Cell Line | Treatment | Duration | Endpoint Measured | Result | Reference |

| A549 | 10 µM MRT68601 | Overnight | Nuclear Localization of RelB | Significant decrease (p<0.01) | [2][3] |

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to evaluate the function of MRT68601.

Autophagy Flux Assay Using Tandem-Fluorescent LC3B (tfLC3B)

This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal fusion. The tfLC3B reporter protein emits yellow fluorescence (green + red) in neutral pH environments like the autophagosome, but the green fluorescence is quenched in the acidic autolysosome, resulting in red-only fluorescence.

Protocol:

-

Cell Culture: A549 cells stably expressing the tfLC3B reporter are cultured in DMEM with 10% FCS.

-

Treatment: Cells are treated with either DMSO (vehicle control) or 1 µM MRT68601 for 24 hours.

-

Imaging: Live cells are imaged using a fluorescence microscope equipped with filters for GFP (green) and mCherry (red).

-

Quantification: The number of green+red (yellow) puncta (autophagosomes) and red-only puncta (autolysosomes) per cell are counted. A reduction in both puncta types upon treatment with MRT68601 indicates an inhibition of autophagy initiation.[2][3]

Immunofluorescence for RelB Nuclear Localization

This method visualizes the subcellular location of the RelB transcription factor, a key downstream effector in the non-canonical NF-κB pathway.

Protocol:

-

Cell Culture & Treatment: A549 cells are grown on coverslips and treated overnight with either DMSO or 10 µM MRT68601.[3]

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Cells are incubated with a primary antibody against RelB, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging & Quantification: Cells are imaged via fluorescence microscopy. The percentage of cells showing nuclear RelB staining is quantified to determine the effect of the inhibitor.[2][3]

Immunoblotting for Autophagy Markers

Western blotting is used to detect levels of specific proteins, such as LC3B, to assess the autophagic state.

Protocol:

-

Cell Culture & Treatment: A549 cells are treated with 10 µM MRT68601 for 24 hours. To measure autophagic flux, a parallel set of cells is co-treated with an autophagy inhibitor like 5 µM chloroquine (CQ), which blocks lysosomal degradation and causes the accumulation of lipidated LC3B (LC3B-II).[3]

-

Lysate Preparation: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is probed with a primary antibody against LC3B, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A prevention of CQ-induced LC3B-II accumulation by MRT68601 indicates a blockage of autophagic flux.[2][3]

Therapeutic Context and Future Directions

The reliance of certain NSCLC subtypes on the TBK1-autophagy axis for survival highlights a key vulnerability. While autophagy can be a tumor-suppressive mechanism in early-stage cancer, it often plays a pro-survival role in established tumors by providing nutrients and clearing damaged organelles.[4] Inhibition of this process, as demonstrated by MRT68601, represents a promising therapeutic strategy.

Furthermore, inhibiting autophagy has been shown to sensitize NSCLC cells to other treatments. For example, autophagy inhibition can enhance cisplatin-induced apoptosis and may help overcome resistance to immune checkpoint inhibitors in specific genetic contexts, such as LKB1-mutant lung cancer.[5][6] The targeted action of MRT68601 on TBK1 places it as a valuable tool for dissecting these pathways and as a lead compound for developing novel therapies against K-Ras-driven lung cancers.

References

- 1. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]

- 4. Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ns.fbm.msu.ru [ns.fbm.msu.ru]

Methodological & Application

Application Notes and Protocols: Preparation of MRT 68601 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

MRT 68601 is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity and inflammatory signaling pathways.[1] With an IC₅₀ value of 6 nM, it effectively blocks the signaling cascades that lead to the production of type I interferons and other inflammatory cytokines.[2] this compound has been shown to inhibit the formation of autophagosomes in lung cancer cells, highlighting its utility in studying autophagy and related cellular processes.[2]

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and preserving the integrity of the compound. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

2. Chemical and Physical Properties

A summary of the key quantitative data for this compound hydrochloride is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | |

| Molecular Weight | 487.04 g/mol | [1] |

| Molecular Formula | C₂₅H₃₄N₆O₂ · HCl | |

| Purity | ≥98% | |

| IC₅₀ | 6 nM for TBK1 | [1][2] |

| Maximum Solubility | 100 mM in DMSO100 mM in Water | [1] |

| CAS Number | 1962928-25-1 |

3. Experimental Protocols

3.1. Required Materials

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Nuclease-free water, sterile

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Workflow for Stock Solution Preparation

References

Application Notes and Protocols for MRT 68601 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT 68601 is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a critical role in the innate immune response, inflammatory signaling, and autophagy. Dysregulation of TBK1 activity has been implicated in various diseases, including cancer and autoimmune disorders. These application notes provide detailed protocols for utilizing this compound in a range of in vitro experiments to investigate its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TBK1 kinase activity. TBK1 is a central signaling node downstream of various pattern recognition receptors (PRRs) and cytokine receptors. Its activation leads to the phosphorylation and activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB), culminating in the expression of pro-inflammatory cytokines and type I interferons. Furthermore, TBK1 is involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components.

Recent studies have also revealed a novel role for TBK1 in regulating the Hippo-YAP/TAZ signaling pathway.[1] TBK1 can modulate the protein levels of the transcriptional co-activators YAP and TAZ, which are key effectors of the Hippo pathway and are implicated in cell proliferation, survival, and organ size control.[1] By inhibiting TBK1, this compound can thus influence a multitude of cellular processes, making it a valuable tool for research in oncology, immunology, and cell biology.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and other TBK1 inhibitors from various in vitro studies.

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | TBK1 | 6 | - | Kinase Assay |

| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |

| TBK1/IKKε Inhibitor (Compound 200A) | SCC-9 (Oral Cancer) | ~1 | MTT Assay | |

| TBK1/IKKε Inhibitor (Compound 200A) | PC3 (Prostate Cancer) | ~1 | MTT Assay | |

| TBK1/IKKε Inhibitor (Compound 200A) | MDA-MB-231 (Breast Cancer) | ~1 | MTT Assay |

Note: Specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. The second table provides data for a different potent TBK1/IKKε dual inhibitor to illustrate the potential anti-proliferative effects of targeting this pathway in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Adherent cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol details the use of western blotting to analyze changes in protein expression and phosphorylation in key signaling pathways affected by this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-YAP, anti-TAZ, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Protocol 3: Immunofluorescence for YAP/TAZ Localization

This protocol describes how to visualize the subcellular localization of YAP/TAZ in response to this compound treatment using immunofluorescence microscopy.

Materials:

-

Cell line of interest

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-YAP/TAZ)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Allow cells to attach and grow to the desired confluency.

-

Treat cells with this compound or vehicle control for the specified duration.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-YAP/TAZ antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images to assess the nuclear and cytoplasmic distribution of YAP/TAZ.

-

Mandatory Visualization

Caption: Signaling pathways modulated by this compound through TBK1 inhibition.

Caption: General experimental workflows for in vitro evaluation of this compound.

References

Application Notes and Protocols for Western Blot Analysis Using MRT 68601

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing MRT 68601, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2), in Western blot analysis to study the autophagy signaling pathway.

Introduction

This compound is a valuable chemical probe for dissecting the molecular mechanisms of autophagy, a catabolic process essential for cellular homeostasis, which is implicated in numerous diseases including cancer and neurodegenerative disorders.[1] By inhibiting the kinase activity of both TBK1 and ULK1/2, this compound allows for the investigation of their roles in the initiation and regulation of autophagosome formation. Western blotting is a key technique to monitor the effects of this compound on the levels of critical autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

Mechanism of Action of this compound in Autophagy

This compound exerts its inhibitory effect on autophagy by targeting two key kinases:

-